molecular formula C7H17P B14538954 Phosphine, methyldipropyl- CAS No. 62158-11-6

Phosphine, methyldipropyl-

Cat. No.: B14538954
CAS No.: 62158-11-6
M. Wt: 132.18 g/mol
InChI Key: OJIIWFKIAMTMDH-UHFFFAOYSA-N
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Description

Phosphine, methyldipropyl- (C₇H₁₇P), also known as methyldipropylphosphine, is a tertiary alkylphosphine with a methyl group and two propyl substituents bonded to a central phosphorus atom. Tertiary phosphines of this type are characterized by their electron-donating alkyl groups, which influence their steric and electronic properties. These compounds are pivotal in coordination chemistry, catalysis, and materials science due to their ability to stabilize metal complexes and modulate reaction pathways .

Methyldipropylphosphine’s structure places it within the broader class of tertiary phosphines (R₃P), where alkyl substituents dominate. Its propyl groups contribute moderate steric bulk compared to shorter-chain or bulkier substituents, while the methyl group adds minimal steric hindrance. This balance impacts its reactivity in ligand-exchange reactions and catalytic cycles .

Properties

CAS No.

62158-11-6

Molecular Formula

C7H17P

Molecular Weight

132.18 g/mol

IUPAC Name

methyl(dipropyl)phosphane

InChI

InChI=1S/C7H17P/c1-4-6-8(3)7-5-2/h4-7H2,1-3H3

InChI Key

OJIIWFKIAMTMDH-UHFFFAOYSA-N

Canonical SMILES

CCCP(C)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphine, methyldipropyl- can be synthesized through the reaction of halogenophosphines with organometallic reagents. One common method involves the interaction of Grignard reagents with corresponding chlorophosphines . For example, the reaction of chlorophosphine with propylmagnesium bromide can yield methyldipropylphosphine under controlled conditions.

Industrial Production Methods: Industrial production of tertiary phosphines like methyldipropylphosphine often involves large-scale reactions using similar synthetic routes. The use of Grignard reagents and chlorophosphines is scaled up, and the reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: Phosphine, methyldipropyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phosphine, methyldipropyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of phosphine, methyldipropyl- involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The phosphorus atom in the compound can donate electron density to the metal center, stabilizing the complex and enhancing its reactivity .

Comparison with Similar Compounds

Research Findings and Trends

  • Host-Guest Chemistry: Methyldipropylphosphine’s association constants in scCO₂ are lower than those of arylphosphines (e.g., AdTPP, Kf ≈ 2×10²) due to the absence of hydrophobic effects in non-polar supercritical phases .
  • Conformational Flexibility : Propyl groups in methyldipropylphosphine allow greater rotational freedom compared to rigid aryl substituents, influencing packing efficiency in crystalline materials .

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